Melongoside F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

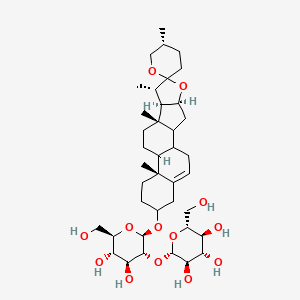

Melongoside F is a natural product found in Solanum melongena with data available.

科学的研究の応用

Inhibitory Effects on Dengue Virus

One of the primary areas of research concerning Melongoside F is its role as a potential inhibitor of the NS2B-NS3 protease of Dengue virus serotype 2 (DENV-2). This protease is crucial for viral replication, making it an attractive target for antiviral drug development.

Molecular Docking Studies

A study conducted using molecular docking techniques evaluated the binding energies of several melongosides, including this compound, to the NS2B-NS3 protease. The results indicated that this compound exhibited a binding energy of −6.67kcal mol, suggesting moderate affinity for the target protein. Notably, it interacted with key amino acid residues such as Lys74, Ile165, and Asn152, which are critical for the enzymatic activity of the protease .

| Melongoside | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| This compound | -6.67 | Lys74, Ile165, Asn152 |

| Melongoside P | -9.5 | Glu91, Ile165 |

| Melongoside O | -9.01 | Trp83, Leu85 |

| Melongoside G | -8.11 | Gly87, Asn152 |

The study also performed molecular dynamics simulations over 200 ns, confirming that the protein-ligand interactions remained stable throughout the simulation period with an RMSD value of 2.5 Å, indicating a reliable docking position .

Broader Antiviral Potential

Beyond its effects on DENV-2, this compound has been explored in relation to other viral infections. A recent investigation into potential antiviral metabolites against Monkeypox virus identified Melongoside N and Melongoside P as having strong binding affinities for viral proteins. Although this compound was not highlighted in this specific study, its structural similarities to these compounds suggest potential for similar applications in combating other viral pathogens .

Clinical Trials and Experimental Validation

While in silico studies provide valuable insights into the binding affinities and potential mechanisms of action of this compound, further experimental validation is necessary. Future research should focus on:

- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy of this compound in animal models.

- Clinical Trials : To evaluate safety and effectiveness in human subjects.

- Mechanistic Studies : To elucidate the precise mechanisms by which this compound exerts its antiviral effects.

Potential for Drug Development

Given the increasing resistance to conventional antiviral therapies and the ongoing emergence of new viral strains, compounds like this compound represent a promising avenue for drug discovery. Its plant-derived nature aligns with current trends favoring natural products in pharmaceutical development.

特性

CAS番号 |

94805-85-3 |

|---|---|

分子式 |

C39H62O13 |

分子量 |

738.9 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H62O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h5,18-19,21-36,40-46H,6-17H2,1-4H3/t18-,19+,21?,22?,23?,24?,25+,26-,27-,28+,29-,30-,31+,32+,33-,34-,35+,36-,37+,38+,39?/m1/s1 |

InChIキー |

SOSXYUIKBSZONB-ASUAYYIXSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

異性体SMILES |

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

同義語 |

melongoside F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。